Proxyfan

Protean Agonism Functional Selectivity Constitutive Activity

Proxyfan is a protean H3R agonist with activity spanning full agonism to inverse agonism, essential for probing receptor tone. Unlike standard antagonists, its functional readout is context-dependent, enabling precise dissection of H3R signaling across translational models. Validate novel ligand mechanisms with a neutral antagonist reference.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B1235861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxyfan
Synonyms3-(1H-imidazol-4-yl)propylphenylmethyl ether
5-(3-(Benzyloxy)propyl)-1H-imidazole
proxifan
proxyfan
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCCC2=CN=CN2
InChIInChI=1S/C13H16N2O/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15)
InChIKeyWNWALBVQAAIULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proxyfan: Histamine H3 Receptor Protean Agonist for Species-Equipotent Investigational Studies


Proxyfan (4-[3-(benzyloxy)propyl]-1H-imidazole) is a high-affinity ligand for the histamine H3 receptor (H3R), exhibiting a pKi of 8.62 and Ki values of 2.9 nM and 2.7 nM for rat and human H3R, respectively [1][2]. Its unique pharmacological signature is that of a protean agonist, enabling it to manifest as a full agonist, neutral antagonist, or full inverse agonist contingent upon the constitutive activity and isoform context of the H3 receptor system [3][4]. Unlike many imidazole-based H3 ligands, proxyfan demonstrates near-equipotent binding across rat and human receptors, making it a particularly valuable tool for translational pharmacology studies where cross-species data consistency is paramount [5].

Proxyfan: Why Protean Agonism Precludes Generic H3 Antagonist Substitution


Interchangeability with structurally related imidazole H3 ligands, such as ciproxifan or thioperamide, is not scientifically sound due to fundamental mechanistic divergence. While most common H3 tool compounds act as potent inverse agonists [1], proxyfan's protean agonism yields an activity profile that is exquisitely sensitive to cellular context and receptor isoform expression [2]. This means that substituting a standard inverse agonist like ciproxifan with proxyfan can produce opposite functional outcomes in native systems—ranging from full agonism to inverse agonism—rather than simple competitive blockade [3][4]. Consequently, experimental data generated with one class of H3 ligand cannot be extrapolated to the other, mandating a deliberate and evidence-based selection based on the specific signaling state one intends to interrogate.

Proxyfan: Quantitative Differentiation Against Ciproxifan, Thioperamide, and Other H3 Ligands


Protean Agonism: Proxyfan's Spectrum of Efficacy vs. Standard Inverse Agonists

Proxyfan is classified as a protean agonist, exhibiting a continuum of activity from full agonism to full inverse agonism depending on the assay system and level of receptor constitutive activity. In contrast, common H3 ligands like ciproxifan and thioperamide behave as standard inverse agonists across most native systems [1][2]. For example, in a native mouse brain synaptosome preparation assessing [3H]histamine release, proxyfan acted as a neutral antagonist, whereas in a cyclophosphamide-induced cystitis model it acted as a full agonist, and in mouse sleep-wake cycle studies it acted as a full inverse agonist [3]. This is in stark contrast to ciproxifan, which consistently acts as a potent inverse agonist in similar native preparations [4].

Protean Agonism Functional Selectivity Constitutive Activity

Species-Equipotent Binding: Proxyfan vs. 10-Fold Rat/Human Potency Differences for Ciproxifan and Thioperamide

Proxyfan exhibits near-equipotent binding affinity for rat and human histamine H3 receptors (Ki = 2.9 nM and 2.7 nM, respectively), representing a 1.07-fold difference [1]. In direct contrast, the commonly used H3 inverse agonists ciproxifan and thioperamide demonstrate approximately a 10-fold higher potency for the rat receptor compared to the human receptor in the same assay system [2]. This discrepancy arises from differences in two amino acid residues (A119T and V122A) within the third transmembrane domain of the receptor [3].

Species Differences Receptor Binding Affinity Translational Pharmacology

Isoform-Specific Biased Agonism: Proxyfan's Strong GSK3β Phosphorylation Bias vs. Imetit and Iodoproxyfan

At the full-length human H3R445 isoform, proxyfan exhibits a strong and quantifiable bias toward GSK3β phosphorylation, a signaling pathway not engaged by the same receptor's shorter hH3R365 isoform [1]. In direct comparison, the reference agonist imetit and the proxyfan analog iodoproxyfan show markedly different bias profiles across a panel of seven signaling endpoints, including calcium mobilization, cAMP inhibition, and β-arrestin recruitment [2]. Specifically, proxyfan, imetit, and iodoproxyfan were all biased away from calcium signaling via the hH3R365 isoform, but only proxyfan and iodoproxyfan activated GSK3β phosphorylation via the hH3R445 isoform [3]. This contrasts with the lack of functional selectivity observed for proxyfan at the level of Gαi/o protein coupling [4].

Biased Signaling Isoform Selectivity GPCR Functional Selectivity

In Vivo Functional Antagonism: Proxyfan's Partial Attenuation vs. Full Blockade by Ciproxifan and Thioperamide

In a mouse dipsogenia model assessing H3 receptor-mediated drinking behavior, proxyfan (0.001-10 μmol/kg, i.p.) only partially attenuated the response elicited by the H3 agonist (R)-α-MeHA, whereas ciproxifan (0.001-30 μmol/kg), thioperamide (0.01-10 μmol/kg), and clobenpropit (0.1-30 μmol/kg) completely blocked the drinking response at their highest doses [1]. Furthermore, co-administration of proxyfan with ciproxifan resulted in an attenuation of ciproxifan's full inverse agonist effect, demonstrating functional antagonism in vivo [2].

In Vivo Pharmacology Behavioral Model Dipsogenia

Constitutively Active Mutant (CAM) H3 Receptor: Proxyfan's Increased Affinity vs. Inverse Agonists' Decreased Affinity

At a highly constitutively active mutant (CAM) histamine H3 receptor (A357K), proxyfan exhibits an increased binding affinity (lower Ki value) compared to the wild-type receptor. In contrast, the inverse agonists thioperamide and ciproxifan show a 2.5- to 5.8-fold increase in Ki values (i.e., decreased affinity) for the same mutant receptor [1]. This divergent behavior is consistent with the two-state receptor model, where agonists preferentially bind the active (R*) state and inverse agonists bind the inactive (R) state, and it provides a quantitative distinction between the ligand classes.

Constitutive Activity Receptor Mutation Binding Kinetics

Optimal Investigational Applications for Proxyfan Based on Unique Pharmacological Profile


Translational Pharmacology Bridging Rodent and Human H3 Receptor Biology

Researchers aiming to minimize species-dependent data variability should select Proxyfan due to its near-equipotent binding affinity for rat (Ki = 2.9 nM) and human (Ki = 2.7 nM) H3 receptors [1]. This contrasts sharply with the ~10-fold potency difference observed for ciproxifan and thioperamide, making Proxyfan the ligand of choice for establishing consistent pharmacokinetic/pharmacodynamic (PK/PD) relationships across species in preclinical development programs targeting the H3 receptor [2].

Dissection of H3 Receptor Constitutive Activity and Protean Agonism Mechanisms

Proxyfan is the reference standard for investigating the phenomenon of protean agonism at the H3 receptor. Its ability to act as a full agonist, neutral antagonist, or full inverse agonist depending on the constitutive activity of the receptor system [1][2] makes it an essential tool for experiments designed to probe the allosteric transitions between inactive (R) and active (R*) receptor states. This application is further supported by its differential affinity for constitutively active mutant (CAM) receptors [3].

Selective Activation of GSK3β Signaling via Full-Length H3R445 Isoforms

Investigators studying the role of the H3 receptor in GSK3β-mediated pathways should select Proxyfan for its strong and isoform-specific bias toward GSK3β phosphorylation via the full-length hH3R445 receptor [1]. This property is not shared by reference agonists like imetit and provides a means to selectively activate this signaling branch in recombinant and native systems expressing the appropriate H3 receptor splice variant [2].

In Vivo Behavioral Studies Requiring Partial or Context-Dependent H3 Modulation

For in vivo behavioral paradigms where a full inverse agonist would produce an overly robust or non-physiological blockade, Proxyfan's partial attenuation profile offers a more nuanced alternative. As demonstrated in the mouse dipsogenia model, Proxyfan only partially attenuates H3 agonist-driven behavior, unlike the complete blockade achieved by ciproxifan and thioperamide [1][2]. This makes it a valuable tool for investigating the therapeutic window of partial H3 modulation in models of cognition, feeding, or arousal.

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